molecular formula C24H19ClN4O3S B11671031 4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11671031
M. Wt: 479.0 g/mol
InChI Key: UJOJBGMOQOVTGP-LGJNPRDNSA-N
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Description

4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a benzoic acid derivative. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Benzimidazole Core: The synthesis begins with the preparation of the benzimidazole core, which is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Chlorobenzyl Group: The next step involves the introduction of the chlorobenzyl group to the benzimidazole core. This can be accomplished through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Thioether Linkage: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetylation: The resulting thioether is acetylated using acetic anhydride or a similar acetylating agent.

    Hydrazone Formation: The acetylated product is then reacted with hydrazine to form the hydrazone derivative.

    Final Coupling with Benzoic Acid: The final step involves the coupling of the hydrazone derivative with benzoic acid or its activated derivative to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohol or amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorobenzyl group may enhance the compound’s binding affinity and specificity, while the benzoic acid derivative could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar compounds to 4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid include:

    Benzimidazole Derivatives: Compounds such as 2-(2-chlorobenzyl)-1H-benzimidazole share a similar core structure and may exhibit comparable biological activities.

    Thioether-Linked Compounds: Molecules with thioether linkages, such as 2-(2-chlorobenzylthio)-1H-benzimidazole, may have similar chemical reactivity and applications.

    Hydrazone Derivatives: Compounds like 2-(2-chlorobenzyl)-1H-benzimidazole-5-carbohydrazide may share similar synthetic routes and potential biological activities.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

4-[(E)-[[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H19ClN4O3S/c25-19-6-2-1-5-18(19)14-29-21-8-4-3-7-20(21)27-24(29)33-15-22(30)28-26-13-16-9-11-17(12-10-16)23(31)32/h1-13H,14-15H2,(H,28,30)(H,31,32)/b26-13+

InChI Key

UJOJBGMOQOVTGP-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O)Cl

Origin of Product

United States

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